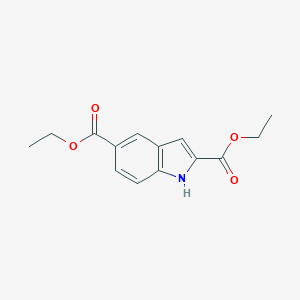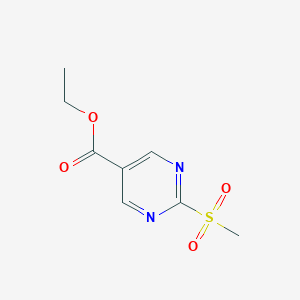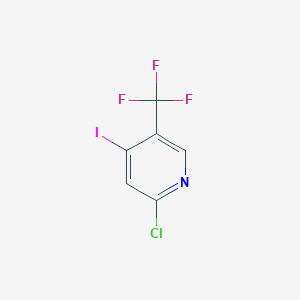![molecular formula C37H59O3P B138411 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]- CAS No. 126050-54-2](/img/structure/B138411.png)
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is a phosphite antioxidant commonly used in various industrial applications. This compound is known for its excellent thermal stability and ability to protect materials from oxidative degradation. It is widely used in the polymer industry to enhance the longevity and performance of plastic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite typically involves the reaction of 2,2’-Methylenebis(4,6-di-tert-butylphenol) with phosphorus trichloride and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:
2,2’-Methylenebis(4,6-di-tert-butylphenol)+PCl3+2-ethylhexanol→2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite primarily undergoes oxidation and hydrolysis reactions.
Oxidation: The phosphite group can be oxidized to form the corresponding phosphate.
Hydrolysis: In the presence of moisture, the compound can hydrolyze to form 2,2’-Methylenebis(4,6-di-tert-butylphenol) and 2-ethylhexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or moisture at ambient conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphate ester.
Hydrolysis: The major products are 2,2’-Methylenebis(4,6-di-tert-butylphenol) and 2-ethylhexanol.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite has a wide range of applications in scientific research and industry:
Polymer Industry: It is used as an antioxidant in the production of plastics to prevent oxidative degradation and extend the lifespan of the products.
Rubber Industry: It enhances the oxidation stability of rubber products, improving their durability and performance.
Lubricants: The compound is used as an additive in lubricants to improve their oxidative stability and performance.
Biological Research: It is used in studies related to oxidative stress and antioxidant mechanisms.
Wirkmechanismus
The primary mechanism of action of 2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is its ability to scavenge free radicals and prevent oxidative degradation. The phosphite group reacts with free radicals to form stable products, thereby protecting the material from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4,6-di-tert-butylphenol): A phenolic antioxidant with similar applications in the polymer and rubber industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another phenolic antioxidant used in lubricants and polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is unique due to its phosphite group, which provides superior antioxidant properties compared to phenolic antioxidants. Its ability to scavenge free radicals and prevent oxidative degradation makes it highly effective in enhancing the stability and performance of various materials.
Eigenschaften
CAS-Nummer |
126050-54-2 |
|---|---|
Molekularformel |
C37H59O3P |
Molekulargewicht |
582.8 g/mol |
IUPAC-Name |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
InChI-Schlüssel |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Key on ui other cas no. |
126050-54-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)













